3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a phenyl group, an oxadiazole ring, and a chromen-2-one structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functionalization of preformed structures .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dimethylamino group and the oxadiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could potentially make the compound more soluble in water .Scientific Research Applications
Nonlinear Optical (NLO) Properties
The compound exhibits significant nonlinear optical properties, which are crucial for various photonic and optoelectronic applications. The nonlinear refractive index and nonlinear absorption coefficient of the compound have been measured, indicating its potential for use in optical limiting, up-conversion lasing, and optical switching . The ability to fine-tune the chemical structure of organic molecules like this compound allows for the optimization of desired NLO properties.
Antimicrobial Activity
Derivatives of the compound have shown promising results in antimicrobial activity. The structural modifications at specific positions on the thiophene ring, which is part of the compound’s structure, significantly affect its biological activity. Certain derivatives have exhibited activity comparable to standard drugs against various bacterial species . This opens up possibilities for the development of new antimicrobial agents.
Sensing and Capture of Picric Acid
The compound’s derivatives have been used to create fluorescent chemo-sensors that show highly selective and remarkable fluorescence quenching in the presence of picric acid . This application is particularly relevant for environmental monitoring and safety, as picric acid is a potent explosive compound.
Surfactant Properties
The compound has been utilized in the preparation of surfactants that exhibit biological activity against a range of Gram-positive and negative bacteria and fungi . This application is significant for the development of new biocides and disinfectants.
Photophysical Characteristics
The photophysical characteristics of derivatives of the compound have been investigated, revealing unique chemistry that can be dramatically affected by acid and base solutions . This property is essential for developing new dyes and sensors that can detect changes in environmental conditions.
Optical Data Storage
Due to its nonlinear optical properties, the compound can be used in optical data storage applications. The high molecular polarizability and fast response time make it suitable for use in advanced data storage technologies that require materials with large third-order nonlinear optical susceptibility .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22(2)14-8-5-7-13(10-14)17-20-21-18(25-17)15-11-12-6-3-4-9-16(12)24-19(15)23/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFODZQXBPRNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one |
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